molecular formula C21H25NO3 B2414371 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide CAS No. 2034574-05-3

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2414371
CAS No.: 2034574-05-3
M. Wt: 339.435
InChI Key: ZUOWPHGZFPYXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound characterized by the presence of a benzofuran ring, a methoxyphenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.

    Alkylation: The benzofuran derivative is then alkylated using a suitable alkyl halide in the presence of a base such as potassium carbonate.

    Amidation: The alkylated benzofuran is reacted with 3-(4-methoxyphenyl)propanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the amide moiety, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran and methoxyphenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzofuran or methoxyphenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.

    Pharmacology: The compound can be used in pharmacological studies to investigate its effects on various biological pathways and receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The benzofuran ring could facilitate binding to specific protein targets, while the methoxyphenyl group may enhance its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-hydroxyphenyl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-chlorophenyl)propanamide: Contains a chloro group instead of a methoxy group.

Uniqueness

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain biological targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-15(13-17-5-9-20-18(14-17)11-12-25-20)22-21(23)10-6-16-3-7-19(24-2)8-4-16/h3-5,7-9,14-15H,6,10-13H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOWPHGZFPYXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.